molecular formula C8H10O2 B2495082 Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid CAS No. 181134-66-7

Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid

Cat. No.: B2495082
CAS No.: 181134-66-7
M. Wt: 138.166
InChI Key: ARGZJFVHDICEJO-UHFFFAOYSA-N
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Description

Dispiro[2.0.2{4}.1{3}]heptane-7-carboxylic acid is a unique organic compound characterized by its dispiro structure, which includes two spirocyclic rings. This compound has a molecular formula of C8H10O2 and a molecular weight of 138.17 g/mol . The structure of Dispiro[2.0.2{4}.1{3}]heptane-7-carboxylic acid is notable for its rigidity and symmetry, making it an interesting subject for chemical research and applications.

Scientific Research Applications

Dispiro[2.0.2{4}.1{3}]heptane-7-carboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[2.0.2{4}.1{3}]heptane-7-carboxylic acid typically involves the formation of the spirocyclic rings through a series of cyclization reactions. One common method includes the use of cycloaddition reactions, where dienes and dienophiles react to form the spirocyclic structure. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, and may be conducted under inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of Dispiro[2.0.2{4}.1{3}]heptane-7-carboxylic acid may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Dispiro[2.0.2{4}.1{3}]heptane-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which Dispiro[2.0.2{4}.1{3}]heptane-7-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies on the molecular targets and pathways involved are essential for understanding its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dispiro[2.0.2{4}.1{3}]heptane-7-carboxylic acid is unique due to its specific combination of spirocyclic rings and a carboxylic acid functional group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

dispiro[2.0.24.13]heptane-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-6(10)5-7(1-2-7)8(5)3-4-8/h5H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGZJFVHDICEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(C23CC3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181134-66-7
Record name dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid
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